5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
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Description
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness.
Mechanism of Action
Target of Action
The compound 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide, also known as 5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide, is a structural analog based on the pyrrolidin-2-one pharmacophore . It has been found that ®-phenylpiracetam, a similar compound, is a selective dopamine transporter inhibitor that moderately stimulates striatal dopamine release .
Mode of Action
The compound interacts with its targets, primarily the dopamine transporter, inhibiting its function and leading to an increase in the concentration of dopamine in the synaptic cleft . This results in enhanced dopaminergic neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic neurotransmission pathway .
Pharmacokinetics
Similar compounds based on the pyrrolidin-2-one pharmacophore are known to have good bioavailability and can cross the blood-brain barrier . These compounds are typically metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the compound’s action is the enhancement of dopaminergic neurotransmission . This can lead to various effects, including improved memory processes and attenuation of cognitive impairments associated with conditions such as head traumas, stroke, and age-related pathologies .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect dopaminergic neurotransmission can potentially interact with the compound’s mechanism of action . Additionally, individual factors such as age, health status, and genetic factors can also influence the compound’s efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1
Properties
IUPAC Name |
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-10-15(18-21-12)16(20)17-11-14-8-5-9-19(14)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSXPSYNCJZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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